3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzoyl Group: The trifluoro-methoxybenzoyl group can be attached using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions could target the quinazolinone core or the benzoyl group.
Substitution: Substitution reactions may occur at the trifluoromethoxybenzoyl group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potentially enhanced biological activities.
Biology
Biological Assays: The compound can be tested in various biological assays to determine its activity against different biological targets.
Medicine
Therapeutic Potential: Quinazolinone derivatives are often studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Pharmaceutical Development: The compound may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class may include 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.
Piperidine Derivatives: Similar compounds might include 1-benzylpiperidin-4-ol and 4-(2-chlorophenyl)piperidine.
Uniqueness
The unique combination of the trifluoromethoxybenzoyl group and the quinazolinone core in 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-30-19-17(23)14(9-15(22)18(19)24)20(28)26-8-4-5-12(10-26)27-11-25-16-7-3-2-6-13(16)21(27)29/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRDTJKKSOUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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